molecular formula C7H5N3O2S B119080 2-Nitro-4-thiocyanatoaniline CAS No. 54029-45-7

2-Nitro-4-thiocyanatoaniline

Cat. No. B119080
CAS RN: 54029-45-7
M. Wt: 195.2 g/mol
InChI Key: QUWHIBBGKKRYFW-UHFFFAOYSA-N
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Description

2-Nitro-4-thiocyanatoaniline is a chemical compound that has been studied for its potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss 2-Nitro-4-thiocyanatoaniline, they do provide insights into related compounds and their chemical behaviors, which can be informative for understanding the properties and reactivity of 2-Nitro-4-thiocyanatoaniline.

Synthesis Analysis

The synthesis of related compounds, such as the reaction of 2-nitro-5-thiocyanatobenzoic acid with thiol groups, suggests that thiocyanate functional groups can react with nucleophiles to form S-cyano derivatives . Additionally, the synthesis of 4-amino-3,4'-dinitrodiphenyl sulfide from 2-nitro-4-thiocyanatoaniline and 4-nitrochlorobenzene under alkaline conditions indicates that 2-Nitro-4-thiocyanatoaniline can participate in nucleophilic aromatic substitution reactions .

Molecular Structure Analysis

The molecular structure of 2-Nitro-4-thiocyanatoaniline can be inferred to some extent from the study of 2-amino-4-nitroaniline, which crystallizes in a noncentrosymmetric space group and exhibits significant potential for nonlinear optical properties . Although the exact structure of 2-Nitro-4-thiocyanatoaniline is not discussed, the presence of nitro and thiocyanato groups would likely influence its electronic structure and reactivity.

Chemical Reactions Analysis

The reactivity of thiocyanate groups in the presence of nucleophiles is highlighted in the synthesis of monosaccharide isothiocyanates and thiocyanates . This suggests that 2-Nitro-4-thiocyanatoaniline could also participate in similar nucleophilic reactions. Furthermore, the effect of thiocyanate on the nitrosation of amines indicates that thiocyanate can act as a catalyst in certain chemical reactions, potentially affecting the reactivity of compounds like 2-Nitro-4-thiocyanatoaniline .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Nitro-4-thiocyanatoaniline are not directly reported in the provided papers, the studies on related compounds can provide some insights. For example, the nitro group's influence on the crystalline structure and optical properties of 2-amino-4-nitroaniline suggests that 2-Nitro-4-thiocyanatoaniline may also exhibit interesting optical characteristics . The thiocyanate group's reactivity with nucleophiles and its role in catalyzing nitrosation reactions further imply that 2-Nitro-4-thiocyanatoaniline could have unique reactivity profiles .

Scientific Research Applications

Synthesis Applications

Synthesis of Benzimidazole Derivatives 2-Nitro-4-thiocyanatoaniline has been studied for its reactivity with 4-nitrochlorobenzene in an aqueous alkaline medium, catalyzed by a phase-transfer catalyst, to synthesize 4-amino-3,4'-dinitrodiphenyl sulfide. This process has been optimized to determine the best conditions for the synthesis and isolation of the product (Pilyugin et al., 2003). Similarly, a method to prepare 4-amino-3,4'-dinitrodiphenyl sulfide based on the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene in an aqueous-alkaline medium using a phase-transfer catalyst has been developed (Pilyugin et al., 2002).

Biomedical and Chemical Analysis Applications

Monitoring Nitroprusside Therapy 2-Nitro-4-thiocyanatoaniline is not directly used in this application, but it's related to the monitoring of nitroprusside therapy where thiocyanate levels are measured. A validation study for a spectrophotometry-based test for serum thiocyanate was conducted to monitor nitroprusside therapy. The method involved measuring the red-colored solution spectrophotometrically at 450 nm, indicating its significance in biomedical applications related to nitroprusside metabolism (Zot et al., 2019).

Antibacterial and Antifungal Activities Thioureas, including derivatives from 4-Nitro-2-cyano aniline, exhibit extensive biological activities. These derivatives have shown significant activity against bacteria and fungi and have been studied for their inhibitory effects on α-amylase, an enzyme related to diabetes and other diseases. This highlights the potential biomedical applications of compounds synthesized from 4-Nitro-2-cyano aniline (Larik et al., 2018).

Environmental Applications

Anaerobic Degradation of Nitroaromatic Compounds The compound 2-chloro-4-nitroaniline, which is structurally related to 2-Nitro-4-thiocyanatoaniline, is used in industries and causes environmental issues. Microbial strains capable of degrading this compound and its analogs under anaerobic conditions were studied, indicating the environmental significance of understanding the reactivity and degradation pathways of similar nitroaromatic compounds (Duc, 2019).

Decomposition Study A study on the decomposition of nitrosyl thiocyanate (ONSCN), which is related to thiocyanate chemistry, involved stopped flow UV-vis spectrophotometry and various analytical methods to understand its decomposition kinetics. This study is significant for applications in azo dye synthesis, explosive emulsions, and understanding nitrosation reactions in the body (Rayson et al., 2011).

Safety And Hazards

2-Nitro-4-thiocyanatoaniline is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water in case of skin contact .

properties

IUPAC Name

(4-amino-3-nitrophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHIBBGKKRYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037038
Record name 2-Nitro-4-thiocyanoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9037038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-thiocyanatoaniline

CAS RN

54029-45-7
Record name 4-Amino-3-nitrophenyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54029-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-thiocyanatoaniline
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Record name 2-Nitro-4-thiocyanoaniline
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Record name 4-amino-3-nitrophenyl thiocyanate
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Record name 2-NITRO-4-THIOCYANATOANILINE
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Synthesis routes and methods I

Procedure details

A stirred mixture of o-nitroaniline (82.5 g.), dry sodium thiocyanate (180 g.) and acetic acid (1 liter) was treated at 11°-12° C. with a solution of bromine (96.5 g.) in acetic acid (100 ml.). The stirring was continued for a further hour at 11°-12° C. and the mixture was then allowed to warm to 15° C. and poured into water (3.5 liters). The yellow solid was filtered off, washed with water, and dissolved in acetone (1 liter). The solution was filtered and the filtrate was evaporated to give 2-nitro-4-thiocyanato-aniline (107 g.), m.p. 110°-112° C.
Quantity
82.5 g
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reactant
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180 g
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1 L
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96.5 g
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100 mL
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3.5 L
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Synthesis routes and methods II

Procedure details

Preparation of methyl 5-propylthio-2-benzimidazole carbamate--4-Thiocyano-2-nitroaniline was prepared as described in Example I using 13.8 g of o-nitroaniline and 18.3 g of ammonium thiocyanate dissolved in 80 ml of methanol and adding 17.6 g of bromine in 10 ml of methanol saturated with sodium bromide. After work up and filtering a wet cake of crude product weighing 44 g was obtained. This wet cake along with 32.5 g of n-propanol, 66.4 g of n-propyl bromide, 1.41 g of an aqueous solution of 75% methyl tributyl ammonium chloride, 104.6 g of an aqueous solution of 25% sodium cyanide and 175 ml of methylene chloride was refluxed with moderate agitation for 5 hours as described in Example III. The phases were separated, the volatile components were evaporated and the crude 4-propylthio-2-nitroaniline was added to a flask containing 88.2 g of sodium sulfide nonahydrate and 175 ml of water. The reaction mixture was refluxed for 13 hours as described in Example IV. After work up the methanol solution of crude 4-propylthio-o-phenylenediamine was added to the sodium salt of methyl cyanocarbamate which was prepared as in Example V from 4.35 g of cyanamide, 11.1 g of methyl chloroformate and 14.4 g of 50% aqueous sodium hydroxide. As in Example V, the methanol was removed, the pH was maintained at 4, the product was filtered and washed with water and acetone and allowed to air dry. The weight of crude dry product was 17.2 g which assayed 90% methyl 5-propylthio-2-benzimidazole carbamate, 58% yield from o-nitroaniline.
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66.4 g
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aqueous solution
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1.41 g
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104.6 g
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Synthesis routes and methods III

Procedure details

To a well-stirred mixture of 108 g of o-nitroaniline and 128 g of ammonium thiocyanate in 400 ml of acetic acid there is added dropwise a solution of 128 g of bromine in 160 ml of acetic acid below 20° C. The mixture is stirred for 4 hours at room temperature and then poured into 4 liters of water. The resulting solid is filtered off and crystallized from ethanol to yield 86.7 g, m.p. 111°-114° C.
Quantity
108 g
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reactant
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128 g
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400 mL
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128 g
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160 mL
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4 L
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Synthesis routes and methods IV

Procedure details

6 G. of 1-acetamido-2-nitro-4-thiocyanatobenzene is suspended in a mixture of 30 ml. concentrated hydrochloric acid and 30 ml. methanol, and the mixture stirred at room temperature for 24 hours. The water is added and the product isolated by filtration, yielding 1-amino-2-nitro-4-thiocyanatobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Nitro-4-thiocyanatoaniline
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Citations

For This Compound
17
Citations
VS Pilyugin, YE Sapozhnikov, GP Shitov - Russian journal of organic …, 2003 - Springer
… Abstract-The reaction of 2-nitro-4-thiocyanatoaniline with 4-… sulfide (I) via reaction of 2-nitro-4-thiocyanatoaniline (II) with 4-… In the first stage, 2-nitro-4-thiocyanatoaniline is converted …
Number of citations: 3 link.springer.com
VS Pilyugin, GE Chikisheva, RB Valitov… - Russian journal of …, 2002 - Springer
… There have been information in the literature on the direct synthesis of alkyl aryl sulfides from aryl thiocyanates by addition of 25% aqueous sodium cyanide to a boiling mixture of …
Number of citations: 5 link.springer.com
VS Pulusu, KC Rajanna, UU Kumar… - Indian Journal of …, 2021 - ijacskros.com
When the HClO4 and KHSO4 were adsorbed on to the surface of silica gel grains, they will get high thermal and mechanical stabilities and these materials have been explored as a …
Number of citations: 0 www.ijacskros.com
RJ Gyurik, AW Chow, B Zaber, EL Brunner… - Drug Metabolism and …, 1981 - Citeseer
Nine metabolites of albendazole were identified in the urine of cattle, sheep, rats, and mice which had been given the labeled drug orally. Metabolic conversions included oxidation at …
Number of citations: 180 citeseerx.ist.psu.edu
E de Oliveira Lima Filho, I Malvestiti - ACS omega, 2020 - ACS Publications
Aryl thiocyanate compounds are important building blocks for the synthesis of bioactive compounds and intermediates for several functional groups. Reported thiocyanation reactions …
Number of citations: 10 pubs.acs.org
H Zhang, C Liu, Q Zheng - Acta tropica, 2019 - Elsevier
… -nitroaniline (b) as the starting material reacts with ammonium thiocyanate (f) in the presence of bromine or chlorine in low molecular weight alcohol to form 2-nitro-4-thiocyanatoaniline (…
Number of citations: 21 www.sciencedirect.com
A Schmidt, AG Shilabin, M Nieger - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… Sequential treatment of 2-nitroaniline with sodium thiocyanate and bromine in glacial acetic acid afforded 2-nitro-4-thiocyanatoaniline 12 in good yield. We treated 12 with potassium …
Number of citations: 26 pubs.rsc.org
S Lebrun, S Chavez, L Nguyen, R Chan - Toxicology in Vitro, 2023 - Elsevier
The OptiSafe (OS) test is shelf-stable, macromolecular eye irritation test that does not include any animal ingredient or component (“vegan”). The purpose of this study was to evaluate …
Number of citations: 2 www.sciencedirect.com
A Gholipour Shilabin - 2005 - dokumente.ub.tu-clausthal.de
… Sequential treatment of 2-nitroaniline with sodium thiocyanate and bromine in glacial acetic acid afforded 2-nitro4-thiocyanatoaniline 33 in good yield.We treated 33 with potassium …
Number of citations: 3 dokumente.ub.tu-clausthal.de
S Biswas - 2016 - keep.lib.asu.edu
… BCA was synthesized by a five step process starting from commercially available 2nitro-4-thiocyanatoaniline (Scheme 2.2). It was converted to free thiol according to literature reported …
Number of citations: 2 keep.lib.asu.edu

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